molecular formula C20H25N5O B10989270 N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B10989270
M. Wt: 351.4 g/mol
InChI Key: YRHXBHCNUHGSKH-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a tetrahydroindazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole intermediate, followed by the formation of the tetrahydroindazole carboxamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and tetrahydroindazole carboxamides. Examples include:

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzimidazole and tetrahydroindazole carboxamide moieties allows for versatile applications and potential therapeutic benefits .

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H25N5O/c26-20(19-14-8-3-4-9-15(14)24-25-19)21-13-7-1-2-12-18-22-16-10-5-6-11-17(16)23-18/h5-6,10-11H,1-4,7-9,12-13H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

YRHXBHCNUHGSKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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